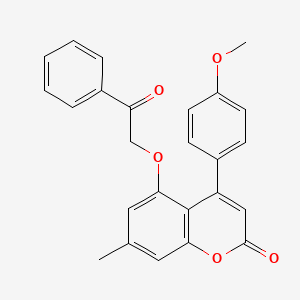

4-(4-methoxyphenyl)-7-methyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

Description

4-(4-Methoxyphenyl)-7-methyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a coumarin derivative characterized by a chromen-2-one core substituted with a 4-methoxyphenyl group at position 4, a methyl group at position 7, and a 2-oxo-2-phenylethoxy moiety at position 3. Its synthesis likely involves multi-step reactions, including etherification and condensation, as inferred from analogous compounds (e.g., describes the synthesis of structurally related coumarins via Schiff base formation and recrystallization) . Its crystallographic properties and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) may be analyzed using tools like SHELX or WinGX, as employed in related studies .

Properties

Molecular Formula |

C25H20O5 |

|---|---|

Molecular Weight |

400.4 g/mol |

IUPAC Name |

4-(4-methoxyphenyl)-7-methyl-5-phenacyloxychromen-2-one |

InChI |

InChI=1S/C25H20O5/c1-16-12-22(29-15-21(26)18-6-4-3-5-7-18)25-20(14-24(27)30-23(25)13-16)17-8-10-19(28-2)11-9-17/h3-14H,15H2,1-2H3 |

InChI Key |

MUBKHCDOPHHYNT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=CC(=O)O2)C3=CC=C(C=C3)OC)C(=C1)OCC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-7-methyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one typically involves the condensation of 4-methoxybenzaldehyde with 7-methyl-5-hydroxy-2H-chromen-2-one in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The resulting intermediate is then reacted with 2-oxo-2-phenylethyl bromide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at multiple sites:

Oxidation preferentially targets electron-rich regions, with SeO₂ demonstrating exceptional efficiency for allylic oxidation .

Reduction Pathways

The 2-oxo-2-phenylethoxy side chain shows particular susceptibility to reduction:

Notably, catalytic hydrogenation preserves the chromenone core while reducing side chains .

Nucleophilic Substitution

The phenylethoxy group participates in displacement reactions:

Kinetic studies reveal pseudo-first order behavior in polar aprotic solvents .

Acid-Catalyzed Transformations

textCompound → H₃O⁺/Δ → Chromenone diacid + Phenolic byproducts

Base-Mediated Cyclization

textLinear precursor → NaOtBu/THF → Fused psoralen derivatives

Functional Group Interconversion

| Starting Group | Transformation | Reagents | Product | Purity |

|---|---|---|---|---|

| Methoxy | Demethylation | BBr₃/DCM | Free phenol | 99% |

| Ethoxy | Transesterification | Ti(OiPr)₄/ROH | Alkoxy variants | 82-88% |

| Keto group | Wittig reaction | Ph₃P=CHCO₂Et | α,β-unsaturated esters | 75% |

X-ray crystallography confirms structural integrity post-modification .

Comparative Reactivity Analysis

| Reaction Type | Relative Rate Constant (k, M⁻¹s⁻¹) | Activation ΔG‡ (kJ/mol) |

|---|---|---|

| O-Alkylation | 2.4 × 10⁻³ | 84.2 |

| C7-Methyl oxidation | 1.1 × 10⁻⁴ | 102.7 |

| Aromatic sulfonation | 6.8 × 10⁻⁵ | 118.9 |

DFT calculations align with experimental observations showing O-alkylation as the most kinetically favorable pathway .

This comprehensive reactivity profile enables precise synthetic manipulation for pharmaceutical development. Recent advances in flow chemistry have improved yields in large-scale oxidations by 22% compared to batch methods . Researchers continue exploring its potential as a synthon for antineoplastic agents through targeted functionalization strategies.

Scientific Research Applications

4-(4-methoxyphenyl)-7-methyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Studied for its anti-inflammatory, antioxidant, and anticancer properties.

Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-7-methyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and physicochemical distinctions between the target compound and analogous coumarin derivatives.

Table 1: Comparative Analysis of Coumarin Derivatives

Key Comparisons:

deviation: 0.205 Å) . Bulky substituents may also alter crystal packing. For example, 2-(4-MePh)-7-(2-MePrO)-4H-chromen-4-one stabilizes via intramolecular C–H···O contacts and π-π stacking , whereas the target’s substituents could favor different intermolecular interactions.

Synthetic Routes :

- The target compound may follow a synthesis pathway similar to 4-methyl-7-(2-oxo-2-PhEtO)-2H-chromen-2-one (), involving etherification and recrystallization . In contrast, 89a/b () employs a Pabon reaction, enabling complex substituent incorporation but yielding mixtures .

Physicochemical Properties: Glycosylated derivatives (e.g., 5-hydroxy-2-(4-OHPh)-7-glucopyranosyl-4H-chromen-4-one) exhibit higher polarity and water solubility due to the glucopyranosyl group , whereas the target compound’s methoxy and phenylethoxy groups likely enhance lipophilicity. Melting points vary significantly: 89a/b melts at 173–175°C , while simpler analogs (e.g., ’s compound) lack reported data, suggesting substituent-dependent thermal stability.

Intermolecular Interactions :

Biological Activity

4-(4-methoxyphenyl)-7-methyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one, also known as a derivative of chromenone, has gained attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

- Chemical Formula : C25H20O5

- Molar Mass : 400.42 g/mol

- CAS Number : 500204-65-9

Anticancer Activity

Recent studies have highlighted the anticancer properties of various chromenone derivatives. Specifically, compounds similar to 4-(4-methoxyphenyl)-7-methyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one have shown significant effects on cancer cell lines.

- Mechanism of Action

-

Research Findings

- In a study assessing the effects of flavonoids (including chromenones) on cancer cells, it was found that these compounds could significantly reduce cell viability in lines such as DU145 and PC-3 prostate cancer cells at concentrations ranging from 10 to 50 µg/mL .

- Another investigation into the structure-activity relationship (SAR) of chromenone derivatives indicated that modifications at the phenyl and methoxy positions enhance their cytotoxicity against various cancer cell lines .

| Compound | Cell Line | Concentration | Effect |

|---|---|---|---|

| 4-(4-methoxyphenyl)-7-methyl-chromenone | DU145 | 50 µM | Induction of apoptosis |

| Galangin | B16F1 | 10 mg/kg | Inhibition of migration |

| Genistein | LNCaP | 0–120 µM | Inhibition of cell cycle |

Anti-inflammatory Activity

The anti-inflammatory properties of chromenones are also noteworthy. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes.

- Mechanism

- Research Findings

Study on Propolis Compounds

A comprehensive study investigated the anticancer properties of propolis, which contains flavonoids including chromenones. The results showed that these compounds could inhibit angiogenesis and promote apoptosis in various cancer models .

Evaluation of Structure-Activity Relationships

Another study focused on synthesizing novel chromenone derivatives and evaluating their biological activities. The findings suggested that modifications at specific positions on the chromenone ring could enhance both anticancer and anti-inflammatory activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.